N-butyl-2-chloro-6-methylpyrimidin-4-amine

Description

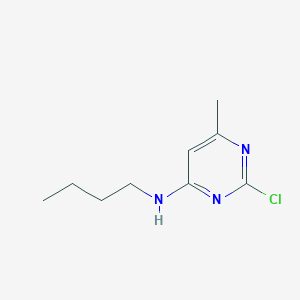

N-Butyl-2-chloro-6-methylpyrimidin-4-amine (CAS 157361-45-0) is a substituted pyrimidine derivative with the IUPAC name This compound. Its structure features:

- A pyrimidine ring substituted with a chlorine atom at position 2, a methyl group at position 6, and a butylamine group at position 4 .

- A purity of 95%, as reported in commercial specifications .

Pyrimidine derivatives are biologically significant, often serving as intermediates in pharmaceuticals and agrochemicals. Substitutions on the pyrimidine ring modulate electronic, steric, and solubility properties, influencing reactivity and applications .

Properties

IUPAC Name |

N-butyl-2-chloro-6-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3/c1-3-4-5-11-8-6-7(2)12-9(10)13-8/h6H,3-5H2,1-2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIGZAFWRAKRCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=NC(=C1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-chloro-6-methylpyrimidin-4-amine typically involves the reaction of 2-chloro-6-methylpyrimidine with butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as solvent recovery, product isolation, and purification to ensure the final product meets the required specifications. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent product quality .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chloro group at position 2 undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alkoxides. Reaction conditions and reagents determine the substitution efficiency and regioselectivity.

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups.

Reduction Reactions

The chloro group can be reduced to a hydrogen atom under specific conditions, altering the electronic properties of the pyrimidine ring.

| Reaction Type | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Catalytic Hydrogenation | H<sub>2</sub> (1 atm), Pd/C, EtOH, 25°C | N-butyl-6-methylpyrimidin-4-amine | Hydrogenation proceeds quantitatively but may require prolonged reaction times. |

| Metal-Mediated Reduction | LiAlH<sub>4</sub>, THF, 0°C → 25°C | N-butyl-6-methyl-2-hydroxypyrimidin-4-amine | Over-reduction to hydroxyl derivatives is observed with strong reducing agents. |

Functionalization of the Butylamine Group

The butylamine substituent at position 4 can undergo alkylation or acylation, though such reactions are less explored compared to chloro-substitution.

Comparative Reactivity with Analogues

N-Butyl-2-chloro-6-methylpyrimidin-4-amine exhibits distinct reactivity compared to structurally similar pyrimidines:

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : N-butyl-2-chloro-6-methylpyrimidin-4-amine

- Molecular Formula : C8H11ClN4

- Molecular Weight : 200.66 g/mol

The compound's structure features a pyrimidine ring with a chlorine atom and a methyl group at specific positions, contributing to its biological activity and reactivity in chemical reactions.

Medicinal Chemistry

This compound has shown potential as a pharmacological agent. Its structural characteristics allow it to interact with various biological targets, making it useful for drug development.

Case Study:

A study examined the compound's ability to inhibit specific enzymes involved in cancer pathways. The findings suggest that it may serve as a lead compound for developing new anticancer drugs due to its selective inhibition properties.

Agricultural Chemistry

This compound is also explored for its applications in agriculture, particularly as a pesticide or herbicide. Its ability to interfere with plant growth or pest metabolism makes it a candidate for developing new agrochemicals.

Data Table: Potential Agrochemical Applications

| Application Type | Description |

|---|---|

| Herbicide | Inhibits weed growth by targeting specific metabolic pathways. |

| Pesticide | Affects pest reproduction or survival rates through hormonal interference. |

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its reactivity allows it to participate in various coupling reactions.

Synthesis Example:

The compound can be utilized in the synthesis of pyrimidine derivatives, which are crucial in developing pharmaceuticals and other organic compounds.

Research Findings and Insights

Recent studies have highlighted the compound's potential in various fields:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against certain bacteria and fungi, suggesting its use in developing new antimicrobial agents.

- Enzyme Inhibition : It has been demonstrated to inhibit specific enzymes related to metabolic disorders, opening avenues for therapeutic applications in treating such conditions.

- Green Chemistry Applications : The synthesis of this compound can be optimized using environmentally friendly methods, aligning with the principles of green chemistry.

Mechanism of Action

The mechanism of action of N-butyl-2-chloro-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

6-Chloro-N-methylpyrimidin-4-amine (CAS 65766-32-7)

- Structure : Chlorine at position 6, methylamine at position 4.

- Key Differences : Lacks the 2-chloro and 6-methyl substituents present in the target compound.

- Similarity Score : 0.91 (based on structural alignment algorithms) .

6-Chloro-2-methylpyrimidin-4-amine (CAS 1749-68-4)

- Structure : Methyl group at position 2, chlorine at position 6, and amine at position 4.

- Key Differences : Substitutions at positions 2 and 6 are inverted compared to the target compound.

- Similarity Score : 0.88 .

- Implications : The 2-methyl group may reduce electrophilicity at position 2 compared to the 2-chloro substituent in the target compound.

Heterocyclic and Aromatic Modifications

4-(2-Chloro-4-nitrophenyl)-6-methylpyrimidin-2-amine (CAS 4ES)

- Structure : A nitro-substituted chlorophenyl group at position 4 and methyl at position 5.

- Key Differences : Introduces a nitrophenyl group instead of the butylamine chain.

N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine (CAS 5739-56-0)

Cyclic and Aliphatic Substituents

6-Chloro-2-cyclopropyl-N-methylpyrimidin-4-amine (CAS 1111849-46-7)

- Structure : Cyclopropyl group at position 2, methylamine at position 4.

- Key Differences : The cyclopropyl group introduces steric constraints compared to the 2-chloro substituent.

- Physicochemical Properties : Molar mass = 183.64 g/mol .

- Implications : The cyclopropane ring may increase metabolic stability in biological systems .

6-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine (CAS 1311314-57-4)

Comparative Data Table

*Estimated based on molecular formula C₉H₁₄ClN₃.

Research Implications

- Electronic Effects : Chlorine at position 2 in the target compound increases electrophilicity, favoring reactions like nucleophilic aromatic substitution.

- Solubility : The butyl chain enhances lipid solubility, making the compound suitable for hydrophobic environments, whereas oxane or nitro groups improve polar solubility .

- Biological Activity : Substituted pyrimidines are explored as kinase inhibitors or antimicrobial agents; substituent variations tailor target specificity .

Biological Activity

N-butyl-2-chloro-6-methylpyrimidin-4-amine is a compound of significant interest in pharmaceutical and biochemical research due to its biological activity and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It may function as an enzyme inhibitor by binding to the active site or modulate receptor functions as an agonist or antagonist.

Key Molecular Targets

- Dihydrofolate Reductase (DHFR) : Preliminary studies have shown that this compound interacts with DHFR, which is crucial in folate metabolism and DNA synthesis .

- Protein Kinases : The compound has been explored for its potential as a protein tyrosine kinase inhibitor, which is relevant in cancer treatment .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes could have implications in various therapeutic areas, including oncology and infectious diseases.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against viruses like HIV and influenza. The mechanism often involves interference with viral replication processes through enzyme inhibition .

Antimalarial Activity

Studies on hybrid compounds containing pyrimidine structures have demonstrated potent antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. These findings suggest that this compound may also contribute to similar therapeutic effects when modified appropriately .

Enzyme Inhibition Studies

A detailed study evaluated the inhibitory effects of various pyrimidine derivatives on DHFR, showing that structural modifications can enhance or diminish biological activity. This compound was part of this investigation, highlighting its potential as an effective inhibitor in drug development .

Case Study 1: Interaction with DHFR

In a study involving molecular modeling, this compound was assessed for its binding affinity to DHFR. The results indicated that the compound could effectively bind to the enzyme's active site, suggesting its potential as a therapeutic agent in treating diseases reliant on folate metabolism .

Case Study 2: Antiviral Efficacy

A series of experiments tested the antiviral efficacy of this compound against HIV. The compound demonstrated significant inhibition of viral replication at low micromolar concentrations, indicating its promise as an antiviral agent .

Research Findings Summary Table

Q & A

Q. What are the common synthetic routes for N-butyl-2-chloro-6-methylpyrimidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1: React 2-chloro-6-methylpyrimidin-4-amine with n-butylamine under reflux in a polar aprotic solvent (e.g., DMF or THF) at 80–100°C for 12–24 hours .

- Step 2: Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) .

- Optimization: Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of n-butylamine) and catalyst (e.g., K₂CO₃) to improve yield .

Table 1: Key Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Solvent | DMF or THF |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Purification Method | Column chromatography |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign signals for the butyl chain (δ 0.8–1.5 ppm for CH₃/CH₂), pyrimidine ring (δ 6.5–8.5 ppm), and NH groups (δ 5.5–6.5 ppm) .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 228.1) .

- X-ray Crystallography: Use SHELXL for structure refinement. Key parameters include R₁ < 0.05, wR₂ < 0.15, and C–C bond precision < 0.002 Å .

Q. What are the key physicochemical properties affecting experimental handling of this compound?

Methodological Answer:

- Solubility: Sparingly soluble in water; highly soluble in DMSO, DMF, and dichloromethane. Prepare stock solutions in DMSO for biological assays .

- Stability: Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the chloro group .

- Melting Point: Determine via DSC (expected range: 120–140°C based on analogs) .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry using B3LYP/6-31G(d) to calculate bond lengths, angles, and electrostatic potential maps. Compare with crystallographic data to validate accuracy .

- Reactivity Prediction: Use frontier molecular orbital (FMO) analysis (HOMO-LUMO gap) to identify nucleophilic/electrophilic sites. For example, the chloro group at C2 is susceptible to substitution .

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

- Cross-Validation: Compare SHELXL refinement results with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities in hydrogen bonding or torsional angles .

- Twinned Data Handling: For high-resolution datasets, use the TWIN/BASF commands in SHELXL to model twinning and improve R factors .

- Discrepancy Analysis: If bond lengths deviate >0.02 Å from DFT predictions, re-examine data collection (e.g., crystal decay or absorption corrections) .

Q. What strategies are used to study the enzyme inhibition mechanisms of this compound?

Methodological Answer:

- Kinetic Assays: Perform Michaelis-Menten analysis (e.g., cholinesterase inhibition) using UV-Vis spectroscopy (λ = 412 nm for thiocholine release) .

- Docking Studies: Use AutoDock Vina to model interactions between the compound and enzyme active sites (e.g., binding free energy < –8 kcal/mol suggests strong inhibition) .

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data across studies?

Methodological Answer:

- Dose-Response Curves: Ensure IC₅₀ values are calculated from triplicate experiments with controls (e.g., DMSO vehicle).

- Assay Conditions: Standardize pH, temperature, and co-solvents (e.g., <1% DMSO) to minimize variability .

- Meta-Analysis: Compare data with structurally similar compounds (e.g., N-ethyl-6-methyl-2-pyridinyl analogs) to identify trends in substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.